molecular formula C12H11F3N4O2 B6426953 N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 2097932-07-3

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B6426953
CAS No.: 2097932-07-3
M. Wt: 300.24 g/mol
InChI Key: IXKQWUGVFHCLII-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are not naturally occurring but have found broad applications in various fields such as drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Synthesis Analysis

1,2,3-Triazoles can be synthesized via a variety of methods. One common method is the “Click” chemistry approach, which involves the reaction of azides and alkynes to form 1,2,3-triazoles . Another method involves the Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

1,2,3-Triazoles have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . They are thermodynamically stable tautomers and exist in equilibrium in solutions .


Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions. For instance, they can be produced by continuous C-H functionalization and C-C, N-N, and C-N bond formation reactions with Cu(OAc)2 as a catalyst .


Physical and Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Mechanism of Action

The mechanism of action of 1,2,3-triazoles depends on their specific structure and the biological target. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

The future research directions in the field of 1,2,3-triazoles include the development of new synthetic methods, the design of new triazole-based drugs, and the exploration of their applications in various fields .

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2/c13-12(14,15)21-10-3-1-9(2-4-10)11(20)16-7-8-19-17-5-6-18-19/h1-6H,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKQWUGVFHCLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN2N=CC=N2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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